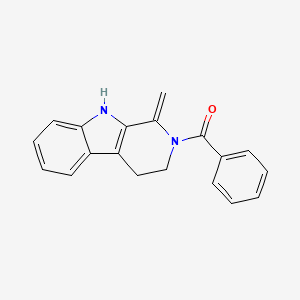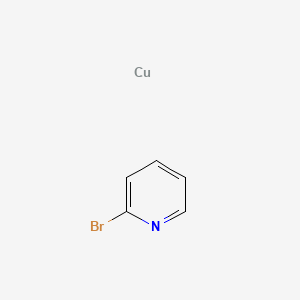
2-Bromopyridine--copper (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopyridine–copper (1/1) is a coordination compound formed between 2-bromopyridine and copper. 2-Bromopyridine is an aryl bromide and isomer of bromopyridine with the formula BrC₅H₄N. It is a colorless liquid used as an intermediate in organic synthesis . Copper, on the other hand, is a transition metal known for its catalytic properties in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromopyridine can be synthesized from 2-aminopyridine via diazotization followed by bromination . The process involves the following steps:
Diazotization: 2-Aminopyridine is treated with sodium nitrite and hydrobromic acid at low temperatures to form a diazonium salt.
Bromination: The diazonium salt is then reacted with bromine to yield 2-bromopyridine.
Industrial Production Methods
Industrial production of 2-bromopyridine typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with butyllithium to form 2-lithiopyridine, a versatile reagent.
Oxidation Reactions: It can be oxidized to the N-oxide using suitable peracids.
Coupling Reactions: It participates in cross-coupling reactions such as the Negishi and Suzuki couplings.
Common Reagents and Conditions
Butyllithium: Used in substitution reactions to form 2-lithiopyridine.
Peracids: Used in oxidation reactions to form N-oxides.
Palladium and Copper Catalysts: Used in cross-coupling reactions.
Major Products Formed
2-Lithiopyridine: Formed from substitution reactions with butyllithium.
N-Oxides: Formed from oxidation reactions.
Coupled Products: Formed from cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromopyridine–copper (1/1) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Used in the preparation of biologically active compounds like antimalarial agents.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromopyridine–copper (1/1) involves the coordination of 2-bromopyridine to the copper center. This coordination enhances the reactivity of the compound, making it a useful catalyst in various chemical reactions. The copper center facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopyridine: An isomer of 2-bromopyridine with the bromine atom at the 3-position.
Uniqueness
2-Bromopyridine is unique due to its specific reactivity and the position of the bromine atom, which makes it particularly useful in certain synthetic applications. Its coordination with copper further enhances its catalytic properties, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
36264-49-0 |
|---|---|
Molekularformel |
C5H4BrCuN |
Molekulargewicht |
221.54 g/mol |
IUPAC-Name |
2-bromopyridine;copper |
InChI |
InChI=1S/C5H4BrN.Cu/c6-5-3-1-2-4-7-5;/h1-4H; |
InChI-Schlüssel |
IDIJNWFWDVPTOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)Br.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
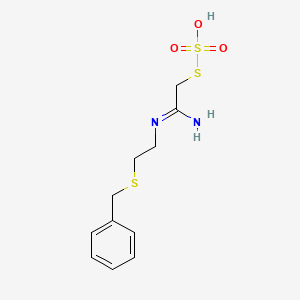
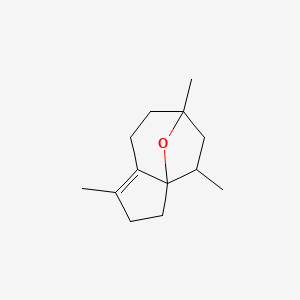


![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
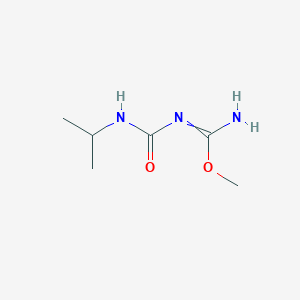
![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
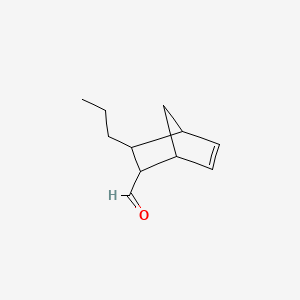
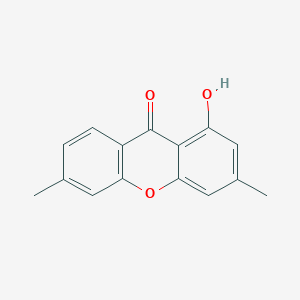
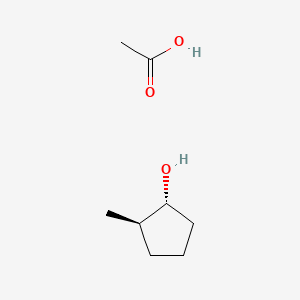
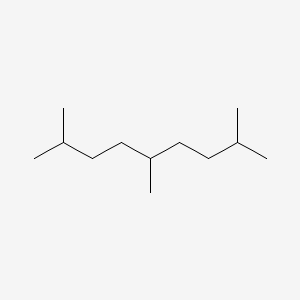
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
